molecular formula C28H25N3O5 B4607393 N-{3-[N-(1-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide

N-{3-[N-(1-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide

Cat. No.: B4607393
M. Wt: 483.5 g/mol
InChI Key: XGSQDTZHJBYSHB-OCSSWDANSA-N
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Description

N-{3-[N-(1-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C28H25N3O5 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.17942091 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal Fragmentation and Synthesis Techniques

Research involving thermal fragmentation and rearrangement of N-phenylbenzamide derivatives, including similar compounds, has provided insights into the synthesis of benzimidazoles and other organic compounds. These studies highlight the role of thermal processes in organic synthesis, potentially applicable to the production of materials and intermediates in pharmaceuticals and other chemical industries (Gaber, Muathen, & Taib, 2011).

Antioxidant Properties

The investigation into N-arylbenzamides with varying methoxy and hydroxy groups has unveiled their significant antioxidant capabilities. These compounds, featuring amino or amino-protonated moieties, exhibit improved antioxidative properties compared to reference molecules, suggesting their utility in designing potent antioxidants for various applications, including materials science and potentially in pharmaceutical formulations for disease prevention or management (Perin et al., 2018).

Synthesis of Bioactive Molecules

The synthesis of bioactive molecules, such as 5-substituted resorcinols and their derivatives, outlines a methodological approach to producing compounds with potential biological activities. These synthesis strategies are crucial for developing new pharmaceutical agents and understanding the chemical basis of their activities (Alonso, Ramón, & Yus, 1997).

Molecular Structure Analysis

Studies on the molecular structure, such as the work on N-3-hydroxyphenyl-4-methoxybenzamide, provide foundational knowledge for understanding the physical and chemical properties of these compounds. Such analyses are essential for designing materials with specific characteristics and for the development of drugs by elucidating the interaction mechanisms at the molecular level (Karabulut et al., 2014).

Metal Ion Transport and Complexation

The transport of metal ions through liquid membranes using hydroxamic acids derived from N-hydroxy-N-naphthylbenzamides highlights the application of these compounds in separation processes and in the development of sensors or drug delivery systems that require specific metal ion transport capabilities (Kubo et al., 1998).

Properties

IUPAC Name

N-[(E)-1-[3-[(3,4-dimethoxybenzoyl)amino]phenyl]ethylideneamino]-1-hydroxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c1-17(30-31-28(34)23-13-11-18-7-4-5-10-22(18)26(23)32)19-8-6-9-21(15-19)29-27(33)20-12-14-24(35-2)25(16-20)36-3/h4-16,32H,1-3H3,(H,29,33)(H,31,34)/b30-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSQDTZHJBYSHB-OCSSWDANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C2=CC=CC=C2C=C1)O)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C2=CC=CC=C2C=C1)O)/C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[N-(1-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide
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N-{3-[N-(1-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide
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N-{3-[N-(1-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide
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N-{3-[N-(1-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide
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N-{3-[N-(1-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide
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N-{3-[N-(1-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.